molecular formula C33H24O12 B14904815 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid

Cat. No.: B14904815
M. Wt: 612.5 g/mol
InChI Key: VOURBHWBQBLGBA-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent photoluminescence efficiency and chemical stability .

Preparation Methods

The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves multiple organic synthesis steps. One common method includes the bromination of 9,9’-spirobi[fluorene] using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, iron (III) chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its photoluminescence efficiency and chemical stability, making it suitable for various applications.

Comparison with Similar Compounds

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid can be compared with other similar compounds such as:

The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid lies in its specific functional groups and structural properties, which contribute to its high photoluminescence efficiency and stability.

Properties

Molecular Formula

C33H24O12

Molecular Weight

612.5 g/mol

IUPAC Name

2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid

InChI

InChI=1S/C33H24O12/c1-42-25-9-21-13(5-17(25)29(34)35)14-6-18(30(36)37)26(43-2)10-22(14)33(21)23-11-27(44-3)19(31(38)39)7-15(23)16-8-20(32(40)41)28(45-4)12-24(16)33/h5-12H,1-4H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)

InChI Key

VOURBHWBQBLGBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)C(=O)O)C(=O)O)OC)OC)C(=O)O)C(=O)O

Origin of Product

United States

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